Z-Leu-pna

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

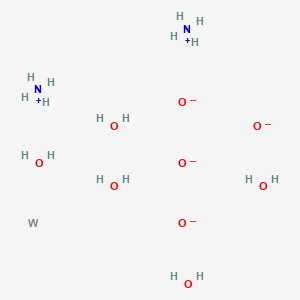

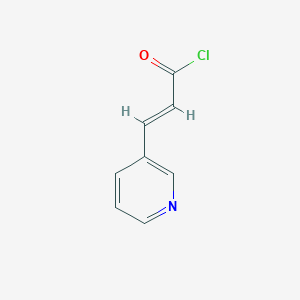

Z-Leu-pna is a substrate for aminopeptidases such as aminopeptidase N (APN), cystinyl aminopeptidase, and leucine aminopeptidase (LAP) . It can be used for in vitro assays with purified enzyme or cell extracts .

Synthesis Analysis

The synthesis of peptide nucleic acids (PNAs) like Z-Leu-pna involves replacing the sugar-phosphate backbone of natural nucleic acid with a synthetic peptide backbone . The synthesis of PNA-peptide conjugates can be performed on a peptide synthesizer .Molecular Structure Analysis

Z-Leu-pna is a peptide nucleic acid (PNA), a DNA/RNA analog where the sugar-phosphate backbone is replaced by N-2-aminoethylglycine repeating units . This results in an achiral and uncharged mimic .Chemical Reactions Analysis

Z-Leu-pna, as a substrate for aminopeptidases, undergoes hydrolysis leading to an increase in absorbance due to the release of the yellow chromophore p-nitroaniline .科学的研究の応用

Peptide Synthesis in Organic Media : Filippova et al. (2001) demonstrated the use of immobilized subtilisin in the synthesis of the peptide Z-Ala-Ala-Leu-Phe-pNA in organic mixtures, highlighting the potential of Z-Leu-pna in peptide synthesis applications (Filippova et al., 2001).

Catalyzing Peptide Synthesis : Getun et al. (1997) used SDS-subtilisin complex as a catalyst for the synthesis of peptides including Z-Ala-AIa-Leu-pNA in ethanol and 2-propanol, suggesting the importance of Z-Leu-pna in enzymatic peptide synthesis (Getun et al., 1997).

Application in Peptide Nucleic Acids : The use of peptide nucleic acids (PNAs), which may involve Z-Leu-pna, in gene therapy and diagnostics is discussed by Janson and During (2006). PNAs are crucial in molecular diagnostics and targeted gene delivery (Janson & During, 2006).

Role in Calpain Inhibition : Harris et al. (1995) characterized Z-Leu-Arg-(7-methoxynaphthyl)amide, related to Z-Leu-pna, as a substrate for calpain I, underscoring its relevance in studying enzyme inhibitors (Harris et al., 1995).

Aminopeptidase Activity Study : Cahan et al. (2001) explored aminopeptidase activity using Leu-pNA, related to Z-Leu-pna, in Pseudomonas aeruginosa, signifying its utility in enzyme activity research (Cahan et al., 2001).

Bioconjugation in Biosensing : Crisci et al. (2021) discussed the bioconjugation of a PNA probe to zinc oxide nanowires for label-free sensing, indicating the potential of Z-Leu-pna in biosensor technology (Crisci et al., 2021).

Enzymatic Promiscuity in Metallohydrolases : Serafim et al. (2022) explored the promiscuity of Streptomyces griseus aminopeptidase (SgAP) in hydrolyzing Leu-pNA, related to Z-Leu-pna, highlighting the enzyme's versatility in peptide and phosphoester hydrolyses (Serafim et al., 2022).

DNA Polymerase Inhibition : Taguchi et al. (1992) reported the inhibition of DNA polymerases by tripeptide derivative protease inhibitors, including Z-Leu-Leu-Leu-al, indicating the significance of Z-Leu-pna derivatives in studying polymerase activities (Taguchi et al., 1992).

将来の方向性

Z-Leu-pna, as a substrate for aminopeptidases, has potential applications in the rapid detection of microorganisms . Abnormal levels of aminopeptidases like LAP, which Z-Leu-pna can help detect, are associated with various diseases and pathological processes, such as cancer and drug-induced liver injury .

特性

IUPAC Name |

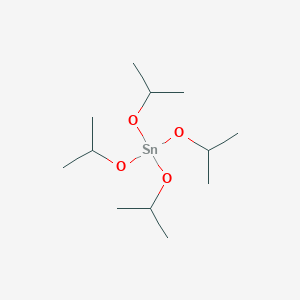

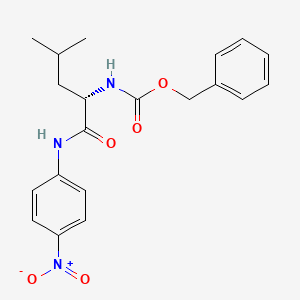

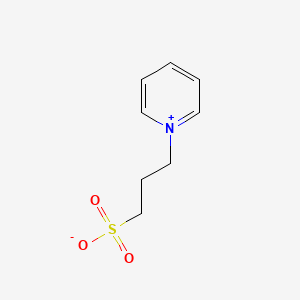

benzyl N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFYUGQKEFKRAI-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-pna | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)